molecular formula C18H17N3O3 B2681425 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 2192745-52-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2681425
CAS No.: 2192745-52-9
M. Wt: 323.352
InChI Key: QFPQKUAEFSWGSB-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzofuran ring, a methoxy group, and a cyclopropylpyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.

    Attachment of the Cyclopropylpyrimidinyl Moiety: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves:

    Optimization of Reaction Conditions: Including temperature, solvent, and reaction time.

    Use of Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed under acidic or basic conditions with oxidizing agents.

    Reduction: Often carried out in anhydrous solvents under inert atmosphere.

    Substitution: Requires appropriate leaving groups and nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Modulating Receptor Activity: Affecting signal transduction pathways.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide .
  • N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide .

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications.

Biological Activity

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer therapy. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the benzofuran carboxamide class, characterized by the presence of a methoxy group and a cyclopropyl-substituted pyrimidine moiety. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Core : This is generally achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Cyclopropylpyrimidine Group : This step may involve coupling reactions with cyclopropyl-substituted pyrimidines.
  • Final Carboxamide Formation : The final step involves the conversion to the carboxamide through reaction with an appropriate amine.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of benzofuran derivatives similar to this compound. In vitro experiments demonstrated that these compounds can protect neuronal cells from excitotoxic damage induced by NMDA (N-methyl-D-aspartate) receptor activation. For instance, derivatives with specific substitutions exhibited considerable protection against NMDA-induced neuronal cell death at concentrations around 100 μM, with some compounds showing effects comparable to established neuroprotective agents like memantine .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays indicated that it can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation in neuronal tissues. The structure-activity relationship (SAR) studies suggest that specific substituents on the benzofuran moiety enhance these antioxidant activities, making them promising candidates for further development in neurodegenerative disease contexts .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • NMDA Receptor Modulation : By acting as an antagonist at NMDA receptors, it can prevent excitotoxicity in neuronal cells.
  • Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
  • Influence on Cell Signaling Pathways : The compound may interact with various signaling pathways involved in cell survival and apoptosis, although specific targets remain to be fully elucidated.

Research Findings and Case Studies

A series of preclinical studies have been conducted to evaluate the efficacy of this compound in various models:

StudyFindings
Neuroprotection AssayExhibited significant neuroprotective effects against NMDA-induced toxicity at 100 μM concentrations .
Antioxidant ActivityDemonstrated ROS scavenging capabilities and inhibition of lipid peroxidation .
Cancer Cell Line StudiesPreliminary data suggest potential cytotoxic effects against specific cancer cell lines, warranting further investigation into its use as an anticancer agent .

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-15-4-2-3-12-7-16(24-17(12)15)18(22)19-9-13-8-14(11-5-6-11)21-10-20-13/h2-4,7-8,10-11H,5-6,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPQKUAEFSWGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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